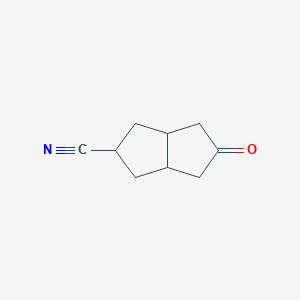

5-Oxooctahydropentalene-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalene-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-5-6-1-7-3-9(11)4-8(7)2-6/h6-8H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNILWKLSIMOOKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2C1CC(=O)C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Oxooctahydropentalene 2 Carbonitrile and Its Octahydropentalene Analogs

Strategies for Octahydropentalene Ring System Construction

The synthesis of the bicyclo[3.3.0]octane core can be achieved through several powerful strategies, including cycloaddition reactions, ring transformations, and radical cyclizations. Each approach offers unique advantages in terms of stereocontrol and functional group tolerance.

Diels-Alder Cycloaddition Approaches to Bicyclic Systems

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of cyclic compound synthesis. beilstein-journals.orgbeilstein-journals.org While it classically forms six-membered rings, strategic modifications and subsequent rearrangements can lead to the formation of five-membered ring systems like octahydropentalene. A common approach involves the Diels-Alder reaction of a cyclopentadiene (B3395910) with a suitable dienophile, followed by a ring rearrangement metathesis (RRM) sequence. For instance, the reaction of a substituted cyclopentadiene with a dienophile can yield a bicyclo[2.2.1]heptene derivative, which can then undergo RRM to furnish the desired bicyclo[3.3.0]octene framework. beilstein-journals.org

| Diene | Dienophile | Catalyst/Conditions | Intermediate Product | Final Product | Reference |

| Cyclopentadiene | Substituted Acrylate | Lewis Acid | Bicyclo[2.2.1]heptene derivative | Bicyclo[3.3.0]octene derivative | beilstein-journals.org |

| Furan | Maleic Anhydride | Heat | Oxabicyclo[2.2.1]heptene derivative | Functionalized Cyclohexenol | General Diels-Alder |

This table illustrates a general strategy for forming bicyclic systems that can be precursors to octahydropentalenes.

Base-Induced Ring Transformation Routes to Octahydropentalene Derivatives

Base-induced ring transformations offer an alternative pathway to the octahydropentalene skeleton. These reactions often proceed through the formation of an enolate intermediate, which can then undergo an intramolecular cyclization. For example, a suitably substituted cyclooctanone (B32682) derivative can be treated with a base to induce a transannular aldol (B89426) condensation, leading to the formation of a bicyclo[3.3.0]octanol, which can be subsequently oxidized to the corresponding ketone. nih.govnih.gov This approach is particularly useful for establishing specific stereochemical relationships in the final bicyclic product.

Another strategy involves the cyclization of acyclic precursors containing both ketone and nitrile functionalities. Under basic conditions, the acidic proton alpha to the nitrile can be removed, and the resulting carbanion can attack a pendant electrophilic center, such as an enone, to form the five-membered ring. organic-chemistry.orgacs.org

| Starting Material | Base | Key Intermediate | Product | Reference |

| Substituted Cyclooctanone | LDA | Enolate | Bicyclo[3.3.0]octanol | nih.gov |

| Acyclic Keto-nitrile | NaH | Nitrile-stabilized carbanion | Substituted Cyclopentanone (B42830) | organic-chemistry.orgacs.org |

This table provides examples of base-induced cyclizations to form five-membered rings.

Radical Cyclization and Cascade Reactions for Bicyclic Formation

Radical cyclizations provide a powerful and mild method for the construction of carbocyclic frameworks, including the octahydropentalene system. psu.edu These reactions typically involve the generation of a radical species that undergoes an intramolecular addition to a double or triple bond. Tandem or cascade radical cyclizations are particularly efficient, allowing for the formation of multiple rings in a single step. For the synthesis of bicyclo[3.3.0]octanes, a common precursor is a 1,6-diene, which upon treatment with a radical initiator can undergo a 5-exo-trig cyclization followed by a second 5-exo-trig cyclization to afford the fused bicyclic system. The regioselectivity of the cyclization is governed by Baldwin's rules. orgsyn.org

The introduction of a nitrile group can be achieved by utilizing precursors containing a cyano-substituted radical acceptor. For instance, the radical cyclization of δ-ethylenic carbon radicals substituted with cyano and carboethoxy groups can lead to the formation of six-membered rings, but with appropriate substitution patterns, five-membered ring formation can be favored. orgsyn.org

| Radical Precursor | Initiator/Conditions | Cyclization Mode | Product | Reference |

| 1,6-diene | AIBN, Bu3SnH | Tandem 5-exo-trig | Bicyclo[3.3.0]octane | psu.edu |

| Ethyl (E)-2-cyano-6-octenoate | Di-tert-butyl peroxide, heat | 6-endo-trig | Ethyl 1-cyano-2-methylcyclohexanecarboxylate | orgsyn.org |

This table showcases examples of radical cyclization for the formation of cyclic and bicyclic systems.

Regioselective Introduction and Transformation of the Ketone Moiety

The placement of a ketone at the 5-position of the octahydropentalene ring is a key synthetic challenge that can be addressed through various oxidative and annulative strategies.

Oxidation Pathways for Ketone Formation

The direct oxidation of a C-H bond to a carbonyl group in a pre-formed octahydropentalene skeleton is a direct and often efficient method. The choice of oxidant is crucial for achieving regioselectivity. For the synthesis of bicyclo[3.3.0]octanones, the oxidation of the corresponding alcohol is a common and reliable method. psu.edu Alcohols can be introduced into the bicyclic system through various means, including the reduction of other carbonyl groups or the hydroboration-oxidation of an alkene. kirj.ee Swern oxidation and the use of chromium-based reagents are frequently employed for this transformation. psu.edu

| Substrate | Reagent | Product | Reference |

| cis-Bicyclo[3.3.0]octan-2-ol | Swern Oxidation (Oxalyl chloride, DMSO, Et3N) | cis-Bicyclo[3.3.0]octan-2-one | psu.edu |

| 2-Oxabicyclo[3.3.0]oct-6-en-3-one | Hydroboration-Oxidation | 6-Hydroxy-2-oxabicyclo[3.3.0]octan-3-one | kirj.ee |

| 7-Hydroxy-2-oxabicyclo[3.3.0]octan-3-one | PDC | 2-Oxabicyclo[3.3.0]octan-3,7-dione | kirj.ee |

This table illustrates various oxidation methods to form ketones in bicyclic systems.

Annulation and Ring-Closing Methodologies for Ketone Integration

Annulation strategies involve the construction of a new ring onto an existing one, directly incorporating the ketone functionality. A powerful approach for constructing bicyclo[3.3.0]octenones is the intramolecular Pauson-Khand reaction, which involves the cobalt-mediated [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide. This method allows for the convergent assembly of the bicyclic ketone from acyclic precursors.

Transannular ring-closing reactions of medium-sized rings also provide an elegant entry into bicyclo[3.3.0]octanone derivatives. For example, a copper-catalyzed transannular ring-closing reaction of specific eight-membered rings has been developed to synthesize bicyclo[3.3.0]octenones diastereoselectively. nih.gov Similarly, SmI2-mediated ketone-olefin cyclizations of cyclooctanone derivatives can effectively construct the bicyclo[3.3.0]octane ring system. nih.gov

| Starting Material(s) | Reaction Type | Catalyst/Reagent | Product | Reference |

| 1,6-Enyne | Pauson-Khand Reaction | Co2(CO)8 | Bicyclo[3.3.0]octenone | General Pauson-Khand |

| Substituted 8-membered ring | Transannular Ring-Closing | Copper Catalyst | Bicyclo[3.3.0]octenone | nih.gov |

| 5-Methylenecyclooctanone | Transannular Ketone-Olefin Cyclization | SmI2, Thiophenol | Bicyclo[3.3.0]octanol | nih.gov |

This table highlights annulation and ring-closing strategies for the synthesis of bicyclo[3.3.0]octanones.

Nucleophilic Acylation and Alkylation Strategies at the Ketone Position

The ketone functionality at the C-5 position of the octahydropentalene scaffold serves as a primary site for carbon-carbon bond formation through nucleophilic addition, acylation, and alkylation reactions. These transformations are fundamental for elaborating the core structure and introducing molecular complexity.

Nucleophilic Acylation: Nucleophilic acylation involves the addition of an acyl nucleophile or its equivalent to the ketone. This process, often proceeding through an umpolung strategy where the typical electrophilic character of a carbonyl carbon is reversed, allows for the synthesis of α-hydroxy ketones and 1,2-dicarbonyl compounds. Samarium(II) iodide has been effectively used to promote tandem intramolecular nucleophilic acyl substitution followed by ketyl-olefin coupling, a powerful method for generating complex bicyclic and tricyclic systems. acs.org While direct acylation can be challenging, the use of acyl anion equivalents, such as those derived from N-heterocyclic carbenes (NHCs) and aldehydes, provides a viable route.

Alkylation Strategies: Alpha-alkylation of the ketone is a cornerstone of carbonyl chemistry, typically proceeding via an enolate intermediate. The regioselectivity of enolate formation is a key consideration in the bicyclo[3.3.0]octane system. The use of sterically hindered, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures tends to favor the formation of the kinetic enolate, leading to alkylation at the less substituted α-carbon. youtube.com Conversely, thermodynamic enolates, formed under equilibrating conditions with weaker bases, can also be employed. The Stork enamine synthesis offers a milder alternative to harsh basic conditions, where the ketone is first converted to an enamine, which then acts as the nucleophile for alkylation before being hydrolyzed back to the ketone. youtube.com

Interactive Table: Alkylation Conditions for Bicyclic Ketones

| Base/Method | Conditions | Product Type | Key Features |

|---|---|---|---|

| LDA | Low Temp (-78 °C) | Kinetic | Favors less substituted α-carbon. youtube.com |

| NaH/KH | Room Temp/Heat | Thermodynamic | Favors more substituted α-carbon. youtube.com |

These alkylation reactions are sensitive to the nature of the alkylating agent, with primary alkyl halides, allylic halides, and benzylic halides being the most effective due to the SN2 nature of the reaction. youtube.com

Targeted Synthesis and Functionalization of the Nitrile Moiety

The nitrile group is a versatile functional handle, capable of being transformed into amines, carboxylic acids, amides, and ketones. numberanalytics.com Its synthesis within the octahydropentalene framework can be achieved through various strategic approaches.

Conversion of Precursor Functional Groups to Carbonitrile

One of the most common strategies for nitrile synthesis involves the transformation of other functional groups, primarily primary amides or alkyl halides, that are already incorporated into the bicyclic scaffold.

The dehydration of a primary amide is a direct and efficient method for nitrile formation. rsc.orgresearchgate.net This transformation is particularly suitable for bicyclic systems where the corresponding amide precursor can be synthesized. A wide array of dehydrating agents have been developed, ranging from classic strong reagents to milder, more chemoselective modern catalysts.

Historically, potent dehydrating agents like phosphorus pentoxide (P2O5), phosphorus oxychloride (POCl3), and thionyl chloride (SOCl2) have been used. researchgate.net However, these reagents often require harsh conditions that may not be compatible with other functional groups. More contemporary methods offer milder alternatives. For instance, palladium(II) catalysts, in conjunction with reagents like Selectfluor, can chemoselectively dehydrate primary amides in the presence of other sensitive functionalities. acs.org Other efficient protocols utilize phosphorus(III) reagents such as P(NMe2)3 or PCl3 under mild conditions. nih.gov The reaction mechanism typically involves the activation of the amide oxygen followed by elimination. nih.gov Micellar catalysis has also emerged as a green chemistry approach, allowing the dehydration to be performed in aqueous media. rsc.org

When a suitable leaving group, such as a halide or a sulfonate, is present on the octahydropentalene ring, nucleophilic substitution with a cyanide source is a primary method for introducing the nitrile functionality. chemguide.co.uk The reaction typically involves heating the substrate with sodium or potassium cyanide in a polar aprotic solvent like DMSO or in an alcoholic solvent under reflux. chemguide.co.uknih.gov

The success of this reaction depends on the stereochemistry and steric hindrance at the reaction center. As a classic SN2 reaction, it proceeds with inversion of configuration and is most efficient for primary and secondary halides. chemguide.co.uk For the 5-oxooctahydropentalene scaffold, a precursor such as 2-bromo-5-oxooctahydropentalene would be an ideal substrate for this transformation. The choice of solvent is critical; using ethanolic potassium cyanide, for instance, minimizes side reactions like elimination or substitution by hydroxide (B78521) ions that can occur in aqueous media. chemguide.co.uk

Direct Cyanation and Multicomponent Reactions for Nitrile Integration

Modern synthetic methods are increasingly focused on atom economy and step efficiency, leading to the development of direct C-H cyanation techniques and multicomponent reactions (MCRs).

Direct Cyanation: Direct C-H cyanation involves the conversion of a carbon-hydrogen bond directly into a carbon-cyanide bond. While still a developing field, methods for the direct cyanation of alkenes have been established. nih.gov For the octahydropentalene system, this could involve the cyanation of an unsaturated precursor, such as octahydropentalen-2-ene. Metal-free approaches using electrophilic cyanating agents generated in situ from reagents like [bis(trifluoroacetoxy)iodo]arenes and trimethylsilyl (B98337) cyanide (TMSCN) have shown promise. nih.gov Dual photoredox and copper catalysis has also been employed for the direct acylcyanation of alkenes. rsc.org

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single pot to form a complex product that incorporates portions of each reactant. rsc.org These reactions are highly efficient for building molecular diversity. Nitriles and isocyanides are common components in MCRs. numberanalytics.com For instance, the Strecker reaction, one of the oldest MCRs, synthesizes α-amino nitriles from a ketone, an amine, and a cyanide source. nih.gov While applying an MCR to directly form the 5-oxooctahydropentalene-2-carbonitrile skeleton in one step is complex, it is conceivable that a bicyclic precursor could participate in an MCR to introduce the nitrile group alongside other functionalities.

Derivatization Strategies and Analog Synthesis from 5-Oxooctahydropentalene Scaffolds

The term derivatization refers to the chemical modification of a compound to produce a new compound with different properties, often to enhance detectability or biological activity. libretexts.orgyoutube.com The this compound scaffold, with its ketone and nitrile groups, offers numerous handles for derivatization and the synthesis of a library of analogs.

The ketone can be reduced to an alcohol, subjected to Wittig olefination to introduce an exocyclic double bond, or converted to various heterocyclic systems like pyrazoles or oximes. The nitrile group is highly versatile; it can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones. numberanalytics.com These transformations allow for the synthesis of a wide range of functionalized azobicyclo[3.3.0]octane and carbobicyclic derivatives. researchgate.net

For example, reduction of the nitrile to an amine followed by N-acylation or N-alkylation can generate a series of amide or amine analogs. The synthesis of functionalized helicenes and other complex scaffolds often relies on the strategic modification of precursor molecules. columbia.edumdpi.comencyclopedia.pub The rigid bicyclo[3.3.0]octane framework provides a stable platform to orient these new functional groups in specific three-dimensional arrangements, which is crucial for applications in medicinal chemistry and materials science. ucl.ac.ukacs.org

Functional Group Interconversions at the Ketone Site

The ketone group in the this compound serves as a versatile handle for a variety of functional group interconversions, allowing for the introduction of new functionalities and the construction of more complex molecular architectures.

Reduction to Alcohols: The most fundamental transformation of the ketone is its reduction to the corresponding secondary alcohol. This can be achieved with a wide range of reducing agents. Standard hydride reagents such as sodium borohydride (B1222165) (NaBH₄) in alcoholic solvents or lithium aluminum hydride (LiAlH₄) in ethereal solvents are effective for this purpose. The choice of reagent can influence the stereochemical outcome of the reaction, which is a critical consideration in the synthesis of complex molecules with defined stereocenters. For instance, the use of bulky reducing agents can favor the formation of one diastereomer over the other due to steric hindrance.

Conversion to Oximes: The ketone can be readily converted to a ketoxime by reaction with hydroxylamine (B1172632) (NH₂OH) or its salts, such as hydroxylamine hydrochloride. nih.govwikipedia.orgresearchgate.net This reaction, known as oximation, typically proceeds by nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration. researchgate.net The reaction is pH-dependent and is often carried out in the presence of a mild base. arpgweb.com Oximes are valuable synthetic intermediates that can undergo further transformations, such as the Beckmann rearrangement to form lactams or reduction to amines. wikipedia.orgresearchgate.net Studies on various cyclic ketones have shown that these reactions are generally high-yielding. nih.govarpgweb.com

Wittig Olefination: The Wittig reaction provides a powerful method for converting the ketone into an alkene by replacing the carbonyl oxygen with a carbon-carbon double bond. wikipedia.orgpearson.commasterorganicchemistry.com This reaction involves the use of a phosphorus ylide, also known as a Wittig reagent. wikipedia.org The versatility of the Wittig reaction allows for the introduction of a wide array of substituents depending on the structure of the ylide used. organic-chemistry.org For bicyclic ketones like this compound, the steric environment around the carbonyl group can influence the efficiency of the reaction. wikipedia.orgacs.org While sterically hindered ketones can sometimes present challenges, leading to slower reactions or lower yields, the Wittig reaction remains a cornerstone for olefination. wikipedia.org

Other Nucleophilic Additions: The electrophilic nature of the carbonyl carbon allows for a variety of other nucleophilic addition reactions. For example, reaction with hydrogen cyanide (HCN) can yield a cyanohydrin. ncert.nic.in The stereochemical course of nucleophilic additions to bicyclo[3.3.0]octan-3-one systems has been studied, revealing that the conformation of the cyclopentane (B165970) rings influences the stereochemical outcome of the products. cdnsciencepub.comresearchgate.net

| Reaction Type | Reagent(s) | Product Functional Group | Key Features |

|---|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol | Stereoselectivity can be controlled by the choice of reagent. |

| Oximation | Hydroxylamine (NH₂OH·HCl) | Ketoxime | High-yielding reaction, versatile intermediate for further transformations. nih.govarpgweb.com |

| Wittig Olefination | Phosphorus Ylide (e.g., Ph₃P=CH₂) | Alkene | Forms a C=C double bond; stereochemistry depends on ylide stability. wikipedia.orgorganic-chemistry.org |

| Cyanohydrin Formation | Hydrogen Cyanide (HCN) | Cyanohydrin | Base-catalyzed nucleophilic addition. ncert.nic.in |

Transformations and Coupling Reactions of the Nitrile Group

The nitrile group in this compound is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of the molecule.

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid. This transformation proceeds through an intermediate amide, which is then further hydrolyzed. This is a fundamental conversion that allows for the introduction of a carboxylic acid moiety, which can then participate in a wide range of subsequent reactions, such as esterification or amide bond formation.

Reduction to Primary Amines: Nitriles can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com This reaction is a highly effective method for synthesizing primary amines. libretexts.org Alternatively, catalytic hydrogenation can also be employed. The resulting primary amine is a key functional group for the introduction of nitrogen-containing substituents and for the construction of more complex, biologically relevant molecules.

Reaction with Organometallic Reagents to Form Ketones: The addition of organometallic reagents, such as Grignard reagents or organolithium reagents, to the nitrile group results in the formation of an imine anion intermediate. libretexts.orgchemistrysteps.com This intermediate is then hydrolyzed upon aqueous workup to yield a ketone. libretexts.orgchemistrysteps.com This reaction is particularly useful as it allows for the formation of a new carbon-carbon bond and the introduction of a new ketone functionality into the molecule, which can then be further manipulated.

Amidoxime (B1450833) Synthesis: Nitriles react with hydroxylamine to form amidoximes. nih.gov This reaction is a common method for the synthesis of amidoximes, which are compounds containing both an amino and a hydroxymino group on the same carbon. nih.gov

| Reaction Type | Reagent(s) | Product Functional Group | Significance |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid | Introduces a versatile carboxylic acid group. |

| Reduction | LiAlH₄ or H₂, Catalyst | Primary Amine | Provides access to primary amines for further derivatization. libretexts.orgchemistrysteps.com |

| Organometallic Addition | 1. R-MgX or R-Li 2. H₃O⁺ | Ketone | Forms a new C-C bond and a ketone functional group. libretexts.orgchemistrysteps.com |

| Amidoxime Formation | Hydroxylamine (NH₂OH) | Amidoxime | Synthesizes amidoxime derivatives. nih.gov |

Halogenation and Skeletal Derivatizations of the Octahydropentalene Core

α-Halogenation of the Ketone: The carbon atoms adjacent to the ketone (the α-carbons) can be halogenated under either acidic or basic conditions. This reaction introduces a halogen atom at a specific position, which can then serve as a leaving group for subsequent nucleophilic substitution reactions or as a handle for elimination reactions to introduce unsaturation.

Skeletal Rearrangements and Derivatizations: The bicyclo[3.3.0]octane core can undergo various skeletal rearrangements and derivatizations, often initiated by the functional groups already present. For example, treatment of related tricyclo[3.3.0.0]octanones with bromine has been shown to result in the formation of 1,4-dibromobicyclo[3.3.0]octan-2-ones. rsc.org Such reactions can lead to significant changes in the carbon skeleton, providing access to novel and structurally diverse compounds.

Synthesis of Stereoisomeric and Substituted Octahydropentalene Derivatives

The synthesis of specific stereoisomers and substituted derivatives of the octahydropentalene core is crucial for exploring the structure-activity relationships of this class of compounds. The bicyclo[3.3.0]octane system can exist in various stereoisomeric forms, and the relative orientation of substituents can have a profound impact on the molecule's properties.

Stereoselective Synthesis: Achieving control over the stereochemistry during the synthesis of the octahydropentalene core is a key challenge. Enantioselective syntheses of bicyclo[3.3.0]octan-3-one derivatives have been developed, often starting from chiral precursors. These methods allow for the preparation of enantiomerically pure or enriched materials, which is essential for many applications.

Introduction of Substituents: Substituents can be introduced at various positions on the octahydropentalene ring system through a variety of synthetic methods. For example, the functionalization of the double bond in 2-oxabicyclo[3.3.0]oct-6-en-3-one (the Grieco lactone) can lead to substituted cyclopentanone derivatives that are part of the bicyclo[3.3.0]octane framework. kirj.ee These substituted derivatives are valuable intermediates for the synthesis of a wide range of natural products and other bioactive compounds. kirj.ee

Chemical Reactivity and Mechanistic Investigations of 5 Oxooctahydropentalene 2 Carbonitrile

Reactivity Profile of the Ketone Carbonyl within the Bicyclic Framework

The carbonyl group (C=O) is characterized by a polarized double bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.orglibretexts.org In aldehydes and ketones, this feature is the focal point for nucleophilic addition reactions. ncert.nic.in The reactivity of the ketone in 5-Oxooctahydropentalene-2-carbonitrile is further modulated by its inclusion in a rigid bicyclic structure. This framework imposes significant steric constraints that influence the trajectory of incoming nucleophiles and the stability of intermediates. vub.belibretexts.org Generally, aldehydes are more reactive than ketones due to lesser steric hindrance and greater electrophilicity of the carbonyl carbon. ncert.nic.inlibretexts.org The two alkyl substituents in a ketone reduce the electrophilicity of the carbonyl carbon more effectively than the single substituent in an aldehyde. ncert.nic.in

Nucleophilic Addition Reactions to the Carbonyl Group

Nucleophilic addition is a characteristic reaction of carbonyl compounds. masterorganicchemistry.com The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, which leads to the rehybridization of the carbon from sp² (trigonal planar) to sp³ (tetrahedral). ncert.nic.inmasterorganicchemistry.comlibretexts.org This process results in the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated by an acid or solvent to yield an alcohol product. libretexts.orgyoutube.com

The reaction can proceed under acidic or basic conditions. openochem.org

Under basic conditions: A strong nucleophile directly attacks the carbonyl carbon to form the alkoxide intermediate, which is later protonated in a workup step. openochem.org

Under acidic conditions: The carbonyl oxygen is first protonated, which activates the carbonyl group and makes it a better electrophile for attack by weaker nucleophiles. libretexts.orgopenochem.org

The fused bicyclic system of this compound introduces steric hindrance that can affect the rate and stereochemical outcome of nucleophilic addition. libretexts.orgnumberanalytics.com The approach of the nucleophile is restricted to the less hindered face of the molecule. The reversibility of the addition depends on the basicity of the nucleophile; strong nucleophiles like Grignard reagents or hydride ions lead to irreversible additions, while weaker nucleophiles like cyanide or alcohols result in reversible reactions. masterorganicchemistry.com

| Nucleophile (Reagent) | Product Type | Reversibility |

|---|---|---|

| Hydride (NaBH₄, LiAlH₄) | Secondary Alcohol | Irreversible |

| Organometallics (R-MgX, R-Li) | Tertiary Alcohol | Irreversible |

| Cyanide (HCN, KCN) | Cyanohydrin | Reversible |

| Ammonia/Primary Amines (RNH₂) | Imine | Reversible |

| Secondary Amines (R₂NH) | Enamine | Reversible |

| Alcohols (R-OH) | Hemiacetal/Acetal | Reversible |

Enolization and Enolate Chemistry in Bicyclic Ketones

Ketones possessing α-hydrogens can undergo deprotonation to form enolates, which are potent nucleophiles. rsc.org For an unsymmetrical ketone like this compound, which has α-protons on both sides of the carbonyl group, two different regioisomeric enolates can be formed. udel.edu The selective formation of one enolate over the other is governed by the principles of kinetic versus thermodynamic control. wizeprep.com

Kinetic Enolate: This enolate is formed faster and results from the removal of the most accessible, least sterically hindered α-proton. Its formation is favored by using strong, bulky, non-nucleophilic bases (e.g., Lithium diisopropylamide, LDA) at low temperatures with short reaction times. udel.edufiveable.me

Thermodynamic Enolate: This is the more stable enolate, typically having a more substituted double bond. Its formation is favored under conditions that allow for equilibrium to be established, such as using weaker bases (e.g., alkoxides) at higher temperatures. udel.edufiveable.me

The rigid structure of bicyclic ketones can introduce significant strain and stereoelectronic effects that influence enolate formation. Non-covalent interactions and the ability of the counter-cation (like Li⁺ or K⁺) to coordinate with other functional groups, such as the nitrile in this molecule, can also affect the regioselectivity of deprotonation. rsc.org

| Factor | Kinetic Control Conditions | Thermodynamic Control Conditions |

|---|---|---|

| Base | Strong, sterically hindered (e.g., LDA, LHMDS) | Weaker, less hindered (e.g., NaOEt, t-BuOK) |

| Temperature | Low (e.g., -78 °C) | Higher (e.g., 25 °C or reflux) |

| Solvent | Aprotic (e.g., THF) | Protic or aprotic |

| Reaction Time | Short | Long (allows for equilibration) |

| Product | Less substituted, formed faster | More substituted, more stable |

Reactivity of the Nitrile Functional Group

The nitrile group (−C≡N) is a versatile functional group in organic synthesis. Its electronic structure is similar to that of an alkyne, but the presence of the electronegative nitrogen atom and its lone pair of electrons confers distinct reactivity. libretexts.org

Electrophilic Nature of the Nitrile Carbon and Nucleophilic Attack

Similar to a carbonyl carbon, the carbon atom of a nitrile is electrophilic. libretexts.orglibretexts.org This is due to the polarization of the carbon-nitrogen triple bond and a resonance structure that places a positive charge on the carbon. libretexts.org Consequently, nitriles are susceptible to nucleophilic attack. nih.govpressbooks.pub The addition of a nucleophile to a nitrile results in the formation of an sp²-hybridized imine anion intermediate. libretexts.orgpressbooks.pub The reactivity of the nitrile can be enhanced by the presence of adjacent electron-withdrawing groups, which further increase the electrophilicity of the nitrile carbon. nih.gov

A variety of nucleophiles can react with nitriles:

Grignard Reagents (R-MgX): These organometallic reagents add to nitriles to form an imine salt, which upon aqueous hydrolysis yields a ketone. libretexts.orgpressbooks.pub

Organolithium Reagents (R-Li): Similar to Grignard reagents, these also add to nitriles to form ketones after hydrolysis. libretexts.org

Hydride Reagents (e.g., LiAlH₄, DIBAL-H): These reagents add a hydride ion (H⁻), leading to reduction of the nitrile group. libretexts.org

Hydrolytic Pathways of the Nitrile Group

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically requiring heat. organicchemistrytutor.comchemistrysteps.comchemguide.co.uk The reaction proceeds through an amide intermediate, which may be isolated under milder conditions, particularly in base-catalyzed hydrolysis. libretexts.orgorganicchemistrytutor.com

Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which makes the nitrile carbon more electrophilic and susceptible to attack by a weak nucleophile like water. organicchemistrytutor.comlibretexts.org A series of proton transfers leads to an amide, which is then further hydrolyzed to a carboxylic acid and an ammonium (B1175870) ion. libretexts.orgorganicchemistrytutor.com

Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the nitrile carbon. organicchemistrytutor.comchemistrysteps.com The resulting imine anion is protonated by water to form an imidic acid, which tautomerizes to an amide. chemistrysteps.com Under harsher basic conditions, the amide is further hydrolyzed to a carboxylate salt, which can be protonated in a final acidic workup step to yield the carboxylic acid. chemistrysteps.comchemguide.co.uk

Reduction Reactions of the Nitrile to Amine Derivatives

The reduction of nitriles is a common method for the synthesis of primary amines. chemguide.co.uk This transformation involves the addition of two equivalents of hydrogen across the carbon-nitrogen triple bond. chemguide.co.uk Several reagents and methods can accomplish this reduction.

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily converts nitriles to primary amines. chemguide.co.ukcommonorganicchemistry.comstudymind.co.uk The mechanism involves the nucleophilic addition of two hydride ions to the nitrile carbon. libretexts.orglibretexts.org The reaction is typically performed in a dry ether solvent, followed by an aqueous workup to liberate the amine. chemguide.co.ukyoutube.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles on its own. chemguide.co.ukyoutube.com

Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst. chemguide.co.ukstudymind.co.uk Common catalysts include Raney nickel, platinum (Pt), and palladium on carbon (Pd/C). chemguide.co.ukcommonorganicchemistry.com The reaction often requires elevated temperatures and pressures. chemguide.co.ukstudymind.co.uk A potential side reaction is the formation of secondary and tertiary amines, which can sometimes be suppressed by adding ammonia. commonorganicchemistry.com

Other Borane Reagents: Reagents such as Borane-tetrahydrofuran (BH₃-THF) and Borane-dimethylsulfide (BH₃-SMe₂) are also effective for reducing nitriles to amines, typically with heating. commonorganicchemistry.comorganic-chemistry.org

| Reagent | Typical Conditions | Notes |

|---|---|---|

| LiAlH₄ | 1) Dry ether (e.g., THF, Et₂O) 2) H₂O or H₃O⁺ workup | Powerful, non-selective reducing agent. Reduces many other functional groups. |

| H₂ / Raney Ni | High pressure, elevated temperature | Catalytic method; can form secondary/tertiary amine byproducts. |

| H₂ / Pd/C or PtO₂ | High pressure H₂, various solvents | Common catalytic hydrogenation method. |

| BH₃-THF | THF, reflux | More selective than LiAlH₄; does not reduce esters or carboxylic acids as readily. |

| Na(metal) / Ethanol | Refluxing ethanol | Classic method (Bouveault-Blanc reduction). |

Palladium-Catalyzed Transformations Involving Nitriles and Bicyclic Systems3.3. Interplay Between Ketone and Nitrile Reactivity in a Bicyclic System3.4. Mechanistic Elucidation of Key Reaction Pathways

Without any research data, the creation of data tables and a detailed discussion of research findings for this specific compound is not possible. Further research or access to specialized, proprietary chemical databases may be required to obtain the necessary information to fulfill this request.

Stereochemical Considerations and Conformational Dynamics of 5 Oxooctahydropentalene 2 Carbonitrile

Stereoisomerism and Chirality within the Octahydropentalene Skeleton

This ring system can exist as two major diastereomers: cis-fused and trans-fused. In the cis isomer, the hydrogens on the bridgehead carbons are on the same face of the molecule, whereas in the trans isomer, they are on opposite faces. Computational and experimental studies have shown that the cis-fused isomer of octahydropentalene is significantly more stable than the trans-fused isomer, with an energy difference reported to be around 8 to 9 kcal/mol. biomedres.usbiomedres.us This substantial energy difference is attributed to the high degree of ring strain in the trans configuration. acs.org Consequently, the bicyclo[3.3.0]octane skeleton in most contexts, including complex natural products, adopts the more stable cis conformation. biomedres.usbiomedres.us

In 5-Oxooctahydropentalene-2-carbonitrile, the chirality of the molecule is determined by several stereocenters. The introduction of a nitrile group at the C2 position creates an additional chiral center. The ketone at C5 renders this bridgehead carbon achiral. Therefore, the primary sources of stereoisomerism are the bridgehead carbon C1 and the carbon bearing the nitrile group, C2. The relative orientation of the substituents at these centers gives rise to multiple possible diastereomers.

Note: Numbering based on IUPAC nomenclature for the specific compound.

Conformational Analysis of the Bicyclo[3.3.0]octane System

The conformational landscape of the bicyclo[3.3.0]octane system is complex due to the inherent flexibility of the five-membered cyclopentane (B165970) rings. Unlike the more rigid cyclohexane ring, cyclopentane undergoes rapid conformational changes through a process known as pseudorotation, cycling through various envelope and half-chair (or twist) conformations. biomedres.us When two such rings are fused, their motions become correlated.

The cis-octahydropentalene molecule is not rigid but rather a mobile and fluxional entity, particularly at the non-fused ends of the rings. biomedres.usbiomedres.us Its conformational possibilities include double envelope, envelope-half-chair, and double half-chair forms. biomedres.us The specific conformation adopted is often a low-energy intermediate between these idealized shapes.

In contrast, the trans-fused isomer is significantly more rigid and strained. The synthesis of trans-bicyclo[3.3.0]octane derivatives is challenging and they are known to be highly strained molecules. acs.org

Table 2: Predominant Conformations of the cis-Bicyclo[3.3.0]octane Skeleton

| Conformation | Description | Relative Flexibility |

|---|---|---|

| Envelope | One atom is out of the plane formed by the other four. | High |

| Half-Chair (Twist) | Two adjacent atoms are displaced in opposite directions from the plane of the other three. | High |

| Double Envelope | Both rings adopt an envelope conformation. | Moderate |

Influence of Ketone and Nitrile Functional Groups on Conformational Preferences

The introduction of functional groups onto the bicyclo[3.3.0]octane skeleton imposes significant constraints on its conformational freedom. Both the ketone and nitrile groups influence the preferred geometry through electronic and steric effects.

The nitrile group at the 2-position primarily exerts its influence through steric effects. The linear cyano group (-C≡N) is sterically demanding. Its preferred orientation (pseudo-axial vs. pseudo-equatorial) will be dictated by the minimization of steric strain with the rest of the bicyclic framework. For instance, a pseudo-axial orientation might lead to unfavorable 1,3-diaxial-like interactions. The conformational preferences of the ring will shift to accommodate the nitrile group in the sterically least hindered position, influencing the pucker of the ring it is attached to. In some bicyclic systems, substituents have been shown to favor a pseudo-axial position within an endo conformation of the cyclopentane ring, a preference that could be relevant for the nitrile group in this molecule. rsc.org

Table 3: Conformational Influence of Functional Groups

| Functional Group | Position | Primary Effect | Conformational Consequence |

|---|---|---|---|

| Ketone (C=O) | 5 | Electronic (sp² hybridization, polarity) | Flattens the local ring structure; may engage in transannular interactions, increasing rigidity. |

Advanced Spectroscopic and Structural Characterization Methods

X-ray Crystallography for Molecular Geometry and Absolute Configuration Determination

X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides detailed information on bond lengths, bond angles, and torsional angles, thereby defining the molecule's exact geometry. For 5-Oxooctahydropentalene-2-carbonitrile, a successful single-crystal X-ray diffraction experiment would yield a definitive structural model.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. This allows for the unequivocal determination of the relative stereochemistry of the chiral centers within the octahydropentalene ring system. Furthermore, for chiral, non-centrosymmetric space groups, anomalous dispersion effects can be utilized to establish the absolute configuration of the molecule.

While specific crystallographic data for this compound is not publicly available in the searched literature, the general principles of the technique are well-established. Data obtained from such an analysis would be presented in a standardized format, including crystal system, space group, unit cell dimensions, and atomic coordinates.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₉H₁₁NO |

| Formula Weight | 149.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| R-factor (%) | Value |

Note: The values in this table are hypothetical and serve as an example of the data that would be obtained from an X-ray crystallographic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

A comprehensive NMR analysis of this compound would involve a suite of one-dimensional (1D) and two-dimensional (2D) experiments.

¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (providing the relative number of protons), and coupling patterns (J-coupling, revealing neighboring protons).

¹³C NMR: The carbon-13 NMR spectrum would indicate the number of unique carbon atoms and their chemical shifts, distinguishing between sp³-hybridized carbons of the pentalene (B1231599) ring, the carbonyl carbon (C=O), and the nitrile carbon (C≡N).

2D NMR Experiments:

COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling correlations, identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for assembling the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in the determination of the relative stereochemistry.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | Value | Value | Value |

| Ring Protons | Range of Values | Complex Multiplets | Various |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~210-220 |

| C≡N | ~115-125 |

| C-2 | Value |

| Ring Carbons | Range of Values |

Note: The chemical shift values are predictions based on typical ranges for similar functional groups and structural motifs. Actual experimental values would be required for a definitive assignment.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical technique for the accurate determination of a compound's molecular formula. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places).

By comparing the experimentally measured accurate mass to the calculated masses of potential molecular formulas, it is possible to unambiguously confirm the elemental composition of this compound. This is because the slight mass differences between isotopes (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N) allow for the differentiation of formulas that have the same nominal mass.

For this compound (C₉H₁₁NO), the expected monoisotopic mass would be calculated with high precision. An HRMS experiment, often using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would provide an experimental m/z value. A close match between the calculated and observed mass, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₁NO |

| Calculated Monoisotopic Mass | 149.08406 u |

| Ionization Mode | [M+H]⁺, [M+Na]⁺, etc. |

| Observed m/z | Value |

| Mass Error (ppm) | Value |

Note: This table illustrates the type of data obtained from an HRMS experiment. The observed m/z and mass error would be determined experimentally.

Theoretical and Computational Chemistry Studies of 5 Oxooctahydropentalene 2 Carbonitrile

Quantum Mechanical Investigations of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the electronic structure and bonding characteristics of molecules like 5-Oxooctahydropentalene-2-carbonitrile. These methods, including both ab initio and density functional theory (DFT), allow for the detailed mapping of electron distribution, molecular orbital energies, and electrostatic potentials.

The core of the molecule is an octahydropentalene, a saturated bicyclic system. The electronic structure is primarily defined by its sigma framework and the influence of its functional groups: a ketone (oxo) and a nitrile (carbonitrile). The electron-withdrawing nature of both the oxygen of the carbonyl group and the nitrogen of the nitrile group significantly impacts the electron density across the molecule. This leads to an electrophilic carbon atom at the carbonyl position (C5) and a polarized C≡N bond, which are key features governing the molecule's bonding and reactivity. Quantum mechanical investigations can precisely quantify these effects, calculating partial atomic charges and bond orders that are not accessible through experimental means alone.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other reagents.

For this compound, the presence of the electron-withdrawing oxo and carbonitrile groups is expected to lower the energies of both the HOMO and the LUMO compared to the unsubstituted octahydropentalene scaffold. The LUMO is likely to be localized around the carbonyl carbon and the nitrile carbon, making these sites susceptible to nucleophilic attack. The HOMO, conversely, would be associated with regions of higher electron density, such as the lone pairs on the oxygen atom. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net FMO analysis is instrumental in predicting the outcomes of various reactions, including cycloadditions and nucleophilic additions. researchgate.netscispace.com

Table 1: Illustrative FMO Parameters and Their Implications

| Parameter | Theoretical Influence of Oxo and Carbonitrile Groups | Implication for Reactivity |

| HOMO Energy | Lowered | Reduced nucleophilicity |

| LUMO Energy | Lowered significantly | Increased electrophilicity, particularly at C5 |

| HOMO-LUMO Gap | Potentially reduced | Increased overall reactivity |

The parent compound, pentalene (B1231599) (C₈H₆), is a classic example of an antiaromatic system. rsc.org With 8 π-electrons, it conforms to the 4n Hückel rule for antiaromaticity, leading to significant destabilization and high reactivity. bohrium.comnih.gov Computational studies on pentalene reveal a structure with alternating bond lengths and a paratropic ring current, characteristic of antiaromatic compounds. nih.gov The destabilizing effect of antiaromaticity can be mitigated through various chemical strategies, such as substitution with bulky groups or annulation with aromatic rings. bohrium.comresearchgate.net

However, in this compound, the pentalene core is saturated (octahydro). This saturation disrupts the cyclic π-conjugation entirely. Consequently, the molecule itself does not exhibit antiaromatic character. The study of the parent pentalene's antiaromaticity remains critically important, as it provides a theoretical foundation for understanding the electronic properties of related unsaturated systems and the inherent strain and reactivity of the bicyclo[3.3.0]octane framework.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating the detailed pathways of chemical reactions, including the identification of intermediates and the characterization of transition state structures and energies. radomir.com.pl Using methods like DFT, chemists can map the potential energy surface for a given reaction, providing a step-by-step understanding of bond-forming and bond-breaking processes. atlantis-press.com

For this compound, such models could be applied to explore various potential reactions. For example, the mechanism of nucleophilic addition to the carbonyl group could be investigated to determine the activation energy and the stereochemical outcome of the reaction. Similarly, the hydrolysis of the nitrile group or enolate formation via deprotonation alpha to the ketone could be modeled. These calculations provide activation barriers (ΔG‡), which are essential for predicting reaction rates and understanding why certain products are favored over others. nih.gov

A fascinating quantum mechanical phenomenon observed in the parent pentalene molecule is heavy atom tunneling. Automerization in pentalene is a process where the double and single bonds rapidly interchange their positions in a π-bond shift. Theoretical studies have shown that this process can occur via quantum mechanical tunneling of the carbon atoms themselves, even at extremely low temperatures where classical, thermally-activated processes would be negligible.

This effect is most pronounced in molecules with low activation barriers and narrow reaction barriers, conditions which are met in the bond-shifting of antiaromatic systems like pentalene. It is important to note that this specific phenomenon is characteristic of the fully unsaturated, conjugated pentalene system. In the saturated this compound, there is no π-system to undergo such a bond shift, and therefore heavy atom tunneling of this type is not a relevant process. The study of this effect in pentalene, however, highlights the importance of quantum mechanics in understanding the dynamics of molecular transformations.

Density Functional Theory (DFT) Applications for Conformational Analysis and Stability

The three-dimensional shape of a molecule is crucial to its properties and reactivity. Density Functional Theory (DFT) is a widely used computational method for performing conformational analysis to determine the most stable geometries (conformers) of a molecule. researchgate.net For a flexible molecule like this compound, which is based on the cis-fused bicyclo[3.3.0]octane ring system, multiple low-energy conformations may exist.

DFT calculations can optimize the geometry of various possible conformers and calculate their relative energies, thus identifying the most stable arrangement. The analysis would consider the different puckering modes of the two five-membered rings and the orientation of the carbonitrile substituent (axial vs. equatorial-like positions). The stability of these conformers is dictated by a combination of factors including angle strain, torsional strain, and steric interactions between substituents. Computational studies on related bicyclo[3.3.0]octene systems have shown that torsional effects can be a dominant factor in determining stereoselectivity, underscoring the importance of accurate conformational analysis.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides invaluable tools for predicting spectroscopic data, which can aid in the identification and characterization of molecules. DFT calculations can accurately predict various spectroscopic parameters for this compound.

Infrared (IR) Spectra: The vibrational frequencies of a molecule can be calculated, allowing for the prediction of its IR spectrum. This is particularly useful for identifying characteristic peaks, such as the strong C=O stretching vibration of the ketone and the C≡N stretching vibration of the nitrile group. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectra: Computational methods can predict ¹H and ¹³C NMR chemical shifts. These predictions are highly sensitive to the molecule's 3D structure and electronic environment, making them a powerful tool for confirming stereochemistry and assigning experimental spectra.

By comparing computationally predicted spectra with experimental data, researchers can gain greater confidence in their structural assignments.

Table 2: Representative Predicted IR Frequencies for Functional Groups

| Functional Group | Type of Vibration | Typical Predicted Wavenumber (cm⁻¹) |

| Carbonyl (Ketone) | C=O Stretch | ~1710 - 1750 |

| Nitrile | C≡N Stretch | ~2240 - 2260 |

| Alkane | C-H Stretch | ~2850 - 3000 |

Note: These are typical frequency ranges and the exact values for this compound would require specific DFT calculations.

Future Research Directions and Perspectives in 5 Oxooctahydropentalene 2 Carbonitrile Chemistry

Development of Sustainable and Atom-Economical Synthetic Routes

The future synthesis of 5-oxooctahydropentalene-2-carbonitrile will likely prioritize green chemistry principles. Researchers may investigate tandem or domino reactions that construct the complex bicyclic core in a single step from simple, readily available precursors. Methodologies that focus on maximizing the incorporation of all atoms from the starting materials into the final product, known as atom economy, will be crucial. organic-chemistry.org For instance, catalytic C-C bond-forming reactions could be employed to assemble the octahydropentalene ring system while simultaneously introducing the nitrile functionality. organic-chemistry.org The use of environmentally benign solvents and catalysts, as well as energy-efficient reaction conditions promoted by microwave or photochemical methods, would represent significant advancements. organic-chemistry.org

Exploration of Novel Catalytic Transformations Involving the Bicyclic Ketone and Nitrile

The dual functionality of this compound, featuring both a ketone and a nitrile group, opens avenues for a wide array of catalytic transformations. pkusz.edu.cnepa.gov Future studies could explore the selective reduction, oxidation, or olefination of the ketone, while the nitrile group could be subjected to hydrolysis, reduction to an amine, or addition of organometallic reagents to form new ketones. youtube.com A key challenge and area of interest will be the development of catalysts that can selectively transform one functional group while leaving the other intact. For example, chemoselective hydrogenation of the ketone in the presence of the nitrile would be a valuable transformation. researchgate.net Furthermore, the development of catalytic cascades where both functional groups react sequentially in a one-pot process could lead to the rapid synthesis of complex derivatives. acs.org

Chemo- and Regioselective Functionalization Strategies

Beyond transformations of the existing functional groups, the carbon skeleton of the octahydropentalene core presents opportunities for chemo- and regioselective functionalization. Future research could focus on the development of methods for C-H activation at specific positions on the bicyclic ring system. nih.govnih.gov Such strategies would allow for the direct introduction of new functional groups, bypassing the need for pre-functionalized starting materials. The steric and electronic properties of the ketone and nitrile groups are expected to influence the regioselectivity of these reactions, a phenomenon that could be systematically studied and exploited. chemrxiv.org The development of enzymatic and chemo-enzymatic cascade reactions could also offer highly selective methods for functionalizing the scaffold in an aqueous environment. nih.gov

Advanced Computational Design for Rational Synthesis and Reactivity Prediction

Computational chemistry is poised to play a pivotal role in accelerating research on this compound. Density Functional Theory (DFT) and other computational methods can be used to predict the molecule's three-dimensional structure, electronic properties, and spectroscopic signatures. researchgate.netresearchgate.net Such studies can provide insights into the reactivity of different sites on the molecule, guiding the rational design of synthetic routes and predicting the outcomes of chemical reactions. nih.gov For example, computational models could be used to screen potential catalysts for specific transformations or to understand the mechanisms of observed reactions. This predictive power can save significant time and resources in the laboratory by prioritizing experiments with the highest probability of success.

Integration of Octahydropentalene Scaffolds into Complex Chemical Architectures and Materials Research

The rigid, bicyclic nature of the octahydropentalene scaffold makes it an attractive building block for the construction of more complex molecules and materials. biomedres.us Future research could explore the incorporation of the this compound core into larger, biologically active molecules, such as natural product analogues or novel pharmaceutical agents. The unique three-dimensional shape of the scaffold could impart specific conformational constraints that are beneficial for molecular recognition and biological activity. biomedres.us In the realm of materials science, polymers or metal-organic frameworks incorporating this scaffold could exhibit interesting physical and chemical properties, with potential applications in areas such as gas storage, catalysis, or as advanced materials with tailored electronic or optical properties. mpg.de

Q & A

Q. What are the established synthetic routes for 5-Oxooctahydropentalene-2-carbonitrile?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Cyclization reactions : Utilizing ketone precursors (e.g., cyclohexanone derivatives) with nitrile-containing reagents under acidic or basic conditions to form the fused bicyclic structure .

- Catalytic hydrogenation : Reducing unsaturated intermediates (e.g., octahydropentalene derivatives) to achieve the desired stereochemistry .

- Purification : Techniques like column chromatography or recrystallization are critical for isolating high-purity products. Analytical validation via NMR (¹H/¹³C) and mass spectrometry ensures structural fidelity .

Q. How is the stereochemistry of this compound characterized?

- X-ray crystallography : Resolves absolute configuration, particularly for crystalline derivatives (e.g., benzyl ester analogs) .

- Chiral HPLC : Separates enantiomers using chiral stationary phases, with detection via polarimetry or circular dichroism .

- Computational modeling : Density Functional Theory (DFT) predicts stable conformers and validates experimental data .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis?

- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, catalyst loading) identifies optimal conditions. For example, elevated temperatures (80–100°C) improve cyclization efficiency but may increase side-product formation .

- Kinetic studies : Monitor reaction progress via in-situ FTIR or HPLC to pinpoint rate-limiting steps. Adjusting reagent stoichiometry (e.g., excess nitrile source) can drive equilibria toward product formation .

- Contingency for byproducts : Use scavenging agents (e.g., molecular sieves for water-sensitive steps) or tandem reactions to minimize impurities .

Q. What strategies address contradictions in reported biological activity data for this compound?

- Meta-analysis : Compare datasets across studies, controlling for variables like cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., MTT vs. ATP-based viability tests) .

- Dose-response reevaluation : Confirm activity thresholds using standardized concentrations (e.g., IC₅₀ values) across multiple replicates. Discrepancies may arise from solvent effects (e.g., DMSO cytotoxicity at >0.1% v/v) .

- Target validation : Employ CRISPR knockout models or competitive binding assays to verify specificity for hypothesized biological targets (e.g., kinase inhibition) .

Q. How can researchers resolve ambiguities in the compound’s spectroscopic data?

- 2D NMR techniques : HSQC and HMBC correlations clarify connectivity in complex regions (e.g., overlapping proton signals in the pentalene core) .

- Isotopic labeling : Introduce ¹³C or ¹⁵N labels to track specific atoms during spectral acquisition, reducing assignment errors .

- Cross-laboratory validation : Share raw data (e.g., FID files) via repositories like PubChem to enable independent verification .

Q. What advanced computational methods predict the compound’s reactivity and stability?

- Molecular Dynamics (MD) simulations : Model solvation effects and conformational flexibility in physiological environments .

- Reactivity descriptors : Calculate Fukui indices or HOMO/LUMO gaps to predict sites for electrophilic/nucleophilic attacks .

- Degradation pathways : Accelerated stability studies (e.g., thermal stress at 40°C/75% RH) coupled with LC-MS identify hydrolytic or oxidative degradation products .

Methodological Considerations

- Avoiding commercial sources : Prioritize peer-reviewed journals (e.g., Journal of Medicinal Chemistry) over non-academic databases.

- Data reproducibility : Document reaction conditions exhaustively (e.g., ramp rates, stirring speeds) to facilitate replication .

- Ethical compliance : Adhere to institutional guidelines for biological testing, particularly for unapproved compounds .

For further details, consult structural repositories (PubChem CID: 71744043) or crystallographic databases (CCDC codes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.